molecular formula C17H19N3O6S B5228995 butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate

butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate

Cat. No.: B5228995
M. Wt: 393.4 g/mol
InChI Key: LIASEEWTVOAEPZ-UHFFFAOYSA-N
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Description

Butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a butyl group, a sulfamoyl group, and a nitrophenyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate typically involves the reaction of an appropriate amine with a carbamoyl chloride or isocyanate. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . Another method involves the reaction of amines with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthesis techniques that are resource-efficient and environmentally friendly. For example, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under certain conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The carbamate group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate is unique due to the presence of both the sulfamoyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-2-3-11-26-17(21)18-13-7-9-16(10-8-13)27(24,25)19-14-5-4-6-15(12-14)20(22)23/h4-10,12,19H,2-3,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIASEEWTVOAEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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